molecular formula C15H16O2Se B14405131 2-Propanol, 1-phenoxy-3-(phenylseleno)- CAS No. 84866-68-2

2-Propanol, 1-phenoxy-3-(phenylseleno)-

Cat. No.: B14405131
CAS No.: 84866-68-2
M. Wt: 307.26 g/mol
InChI Key: LVWYBKVNPVGLFA-UHFFFAOYSA-N
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Description

2-Propanol, 1-phenoxy-3-(phenylseleno)- is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a phenoxy group and a phenylseleno group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-phenoxy-3-(phenylseleno)- typically involves the reaction of propylene oxide with phenol in the presence of a catalyst such as Al₂O₃-MgO/Fe₃O₄ . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-phenoxy-3-(phenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The phenoxy and phenylseleno groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Propanol, 1-phenoxy-3-(phenylseleno)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propanol, 1-phenoxy-3-(phenylseleno)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy and phenylseleno groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-2-propanol: Similar in structure but lacks the phenylseleno group.

    2-Propanol, 1-phenoxy-3-(phenylamino)-: Contains a phenylamino group instead of phenylseleno.

    1-Phenoxypropan-2-ol: Another related compound with slight structural differences.

Uniqueness

2-Propanol, 1-phenoxy-3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

84866-68-2

Molecular Formula

C15H16O2Se

Molecular Weight

307.26 g/mol

IUPAC Name

1-phenoxy-3-phenylselanylpropan-2-ol

InChI

InChI=1S/C15H16O2Se/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2

InChI Key

LVWYBKVNPVGLFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(C[Se]C2=CC=CC=C2)O

Origin of Product

United States

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